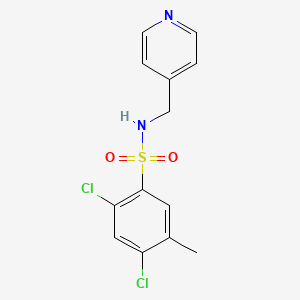
2,4-dichloro-5-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction "2,4-dichloro-5-methyl-N-(4-pyridinylmethyl)benzenesulfonamide" is a complex organic compound. It belongs to the class of compounds known as benzenesulfonamides, which are often studied for their varied applications in chemistry and potential biological activities.
Synthesis Analysis The synthesis of similar benzenesulfonamide compounds involves various chemical reactions. For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized and structurally characterized, indicating the complexity of synthesizing such compounds (Mohamed-Ezzat et al., 2023).
Molecular Structure Analysis The molecular structure of benzenesulfonamides often includes significant interactions, such as π–π interactions and hydrogen bonding, which play a crucial role in their structural stability and function. These interactions can form molecular chains and three-dimensional networks, as observed in similar compounds (Jacobs et al., 2013).
Chemical Reactions and Properties Benzenesulfonamides can participate in various chemical reactions. The substitution reactions, hydrogen bonding, and steric hindrance are important characteristics influencing their reactivity and applications in different chemical processes (Rublova et al., 2017).
Physical Properties Analysis The physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, are essential for understanding their behavior in different environments and potential applications. For example, crystal structure analyses provide insights into the spatial arrangement and interactions within these molecules (Shad et al., 2008).
Chemical Properties Analysis The chemical properties, such as reactivity with various functional groups and behavior under different chemical conditions, are crucial for understanding how these compounds can be utilized in chemical synthesis and potential biological applications. The presence of specific functional groups can significantly impact their chemical behavior and interactions with other molecules (Balandis et al., 2020).
科学的研究の応用
Synthesis and Structural Characterization
Researchers have synthesized and structurally characterized various benzenesulfonamide derivatives, noting their potential as precursors in the development of pharmaceuticals. For example, the synthesis of novel compounds with potential anticancer activity involves the structural modification of benzenesulfonamide derivatives, highlighting the role of these compounds in medicinal chemistry (Ghorab & Al-Said, 2012).
Inhibitors of Carbonic Anhydrases
Benzenesulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. The introduction of certain substituents into the benzenesulfonamide ring has been shown to affect the binding affinity to carbonic anhydrase isoforms, offering insights into the design of selective inhibitors for therapeutic use (Vaškevičienė et al., 2019).
Anticancer Activity
Research into the anticancer activity of benzenesulfonamide derivatives has led to the identification of compounds with promising efficacy against various cancer cell lines. This work contributes to the ongoing search for novel anticancer agents and underscores the therapeutic potential of benzenesulfonamide-based compounds (Rathish et al., 2012).
Enzyme Inhibition and Biological Potential
The synthesis of Schiff bases from benzenesulfonamide derivatives and their evaluation as enzyme inhibitors showcase the broad applicability of these compounds in biochemistry and pharmacology. The enzyme inhibition properties of these compounds, coupled with their antioxidant potential, demonstrate their versatility in drug development (Kausar et al., 2019).
Safety and Hazards
The safety data sheet for 2,4-Dichloro-5-methylpyrimidine indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-2-4-16-5-3-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBPHLUVSBBTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

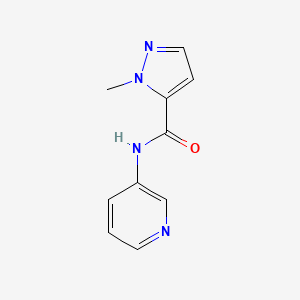
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
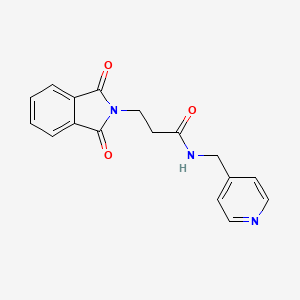
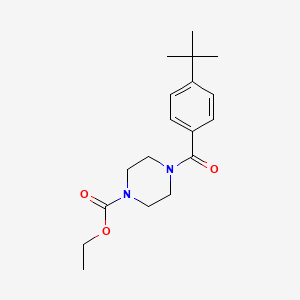
![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)
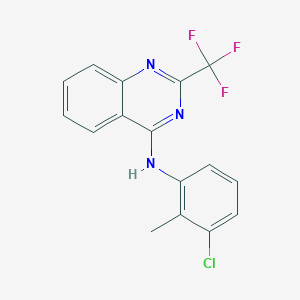
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)